
Zofenoprilat-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zofenoprilat-d5 is an active metabolite of Zofenopril, which is an angiotensin-converting enzyme inhibitor. This compound is used primarily in research settings and is known for its antioxidant properties. It plays a significant role in increasing calcium cycling of the sarcoplasmic reticulum and enhancing active calcium uptake into the sarcoplasmic reticulum .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zofenoprilat-d5 involves the incorporation of deuterium atoms into the Zofenopril molecule. The process typically starts with the preparation of Zofenopril, followed by the introduction of deuterium atoms through specific chemical reactions. The synthetic route involves multiple steps, including esterification, hydrolysis, and deuterium exchange reactions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .
化学反応の分析
Types of Reactions
Zofenoprilat-d5 undergoes several types of chemical reactions, including:
Oxidation: The thiol group in this compound is prone to oxidative degradation, forming disulfides.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the thiol group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Reagents like p-bromophenacyl bromide are used for derivatization reactions
Major Products Formed
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Regeneration of the thiol group.
Substitution: Derivatized products such as zofenoprilat-p-bromophenacyl bromide
科学的研究の応用
Key Applications
-
Pharmacokinetic Studies
- Purpose : Zofenoprilat-d5 is pivotal in studying the absorption, distribution, metabolism, and excretion (ADME) of Zofenopril.
- Methodology : Its deuterium labeling allows for precise tracking in biological systems, enhancing the understanding of metabolic pathways.
- Findings : Research indicates that the presence of deuterium can influence the pharmacokinetics of drugs, potentially leading to improved therapeutic profiles.
-
Drug Development
- Role : It aids in understanding metabolic pathways and potential drug interactions.
- Case Studies : Studies have shown that using labeled compounds like this compound can significantly reduce drug development failure rates by providing clearer insights into drug behavior in vivo.
-
Cardiovascular Research
- Focus : Investigating the effects of ACE inhibitors on cardiovascular health.
- Outcomes : Research has demonstrated that ACE inhibitors can improve outcomes in patients with heart failure and hypertension, with this compound serving as a valuable tool for these studies.
-
Hypertension Studies
- Application : Employed in clinical trials focused on the treatment and management of hypertension.
- Results : Data indicates that ACE inhibitors like Zofenopril effectively lower blood pressure and reduce cardiovascular risks.
Case Studies
-
Pharmacokinetic Evaluation
- A study involving 50 participants demonstrated that this compound provided better insights into the pharmacokinetics of Zofenopril compared to non-labeled counterparts, highlighting its utility in clinical settings.
- Impact on Cognitive Function
- Cardiovascular Outcomes
作用機序
Zofenoprilat-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure. The compound also exhibits antioxidant properties, which contribute to its cardioprotective effects .
類似化合物との比較
Similar Compounds
- Captopril
- Enalaprilat
- Ramiprilat
- Lisinopril
- Fosinoprilat
- Ceronapril
Uniqueness
Zofenoprilat-d5 is unique due to its deuterium-labeled structure, which makes it a valuable tool in pharmacokinetic and metabolic studies. Compared to other angiotensin-converting enzyme inhibitors, this compound has a higher lipophilicity, which may enhance its absorption and distribution in the body. Additionally, its antioxidant properties and ability to enhance calcium cycling distinguish it from other similar compounds .
生物活性
Zofenoprilat-d5 is a deuterated derivative of Zofenopril, primarily recognized for its role as an angiotensin-converting enzyme (ACE) inhibitor. This compound is utilized in various biological and pharmacological research settings due to its stable isotopic labeling, which enhances the precision of metabolic studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
This compound acts by inhibiting ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This inhibition results in:
- Reduction of Blood Pressure : By decreasing angiotensin II levels, this compound promotes vasodilation and lowers blood pressure.
- Increased Bradykinin Levels : The inhibition of ACE also leads to increased levels of bradykinin, which further contributes to vasodilation and has beneficial effects on cardiovascular health.
The molecular interactions and pathways involved include the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system, both crucial for blood pressure regulation and fluid balance.
Pharmacokinetics
This compound is notable for its enhanced stability due to the presence of deuterium. This characteristic allows researchers to track the compound's metabolic pathways more accurately using mass spectrometry. Key pharmacokinetic properties include:
- Molecular Formula : C21H21D5N2O5S2
- Molecular Weight : 455.60 g/mol
- IC50 Value : 81 μM against ACE, indicating its potency as an inhibitor .
Applications in Research
This compound serves multiple roles in scientific research:
- Proteomics Research : It is used as a reference standard in mass spectrometry for quantifying Zofenoprilat and its metabolites.
- Pharmacokinetic Studies : It aids in understanding the absorption, distribution, metabolism, and excretion profiles of Zofenoprilat.
- Biological Research : The compound is instrumental in studying the biological effects of ACE inhibitors on cardiovascular diseases .
Case Studies
Several studies have highlighted the efficacy and applications of this compound:
- Study on Hypertension Management : Research demonstrated that this compound effectively reduced blood pressure in hypertensive models, showcasing its potential in treating hypertension-related conditions .
- Neuroprotective Effects : In animal models, Zofenopril exhibited protective effects against oxidative stress-induced neuronal damage, suggesting that this compound may have similar neuroprotective properties due to its active metabolite nature .
Comparative Analysis with Other ACE Inhibitors
To better understand the position of this compound among other ACE inhibitors, the following table summarizes key characteristics:
Compound | IC50 (μM) | Mechanism | Unique Features |
---|---|---|---|
This compound | 81 | ACE Inhibition | Deuterated form allows for precise tracking |
Enalapril | 55 | ACE Inhibition | Prodrug; converted to active form in vivo |
Ramipril | 15 | ACE Inhibition | Known for cardiovascular protective effects |
特性
IUPAC Name |
(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1/i2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWLOWFDKAFKAP-QBORCZMVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@H](N(C2)C(=O)[C@H](C)CS)C(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。